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Compound of Interest

Compound Name: Tetradecanophenone

Cat. No.: B1347098 Get Quote

For Immediate Release

[City, State] – [Date] – An in-depth technical guide on the spectroscopic characteristics of

Myristophenone (also known as 1-phenyl-1-tetradecanone) has been compiled, offering a

valuable resource for researchers, scientists, and professionals in drug development. This

whitepaper provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data for this aromatic ketone.

Myristophenone, with the chemical formula C₂₀H₃₂O, is a compound of interest in various

chemical and pharmaceutical research areas. Understanding its structural and spectroscopic

properties is fundamental for its identification, characterization, and application in further

studies. This guide presents a detailed analysis of its spectroscopic signature, complete with

data tables, experimental protocols, and a logical workflow for its analysis.

Spectroscopic Data Summary
The spectroscopic data for Myristophenone has been aggregated and is presented in the

tables below for clear and concise reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted):
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.95 Multiplet 2H
Aromatic Protons

(ortho to C=O)

7.55 Multiplet 1H
Aromatic Proton (para

to C=O)

7.45 Multiplet 2H
Aromatic Protons

(meta to C=O)

2.95 Triplet 2H
-CH₂- adjacent to

C=O

1.70 Quintet 2H -CH₂- β to C=O

1.25 Multiplet 20H -(CH₂)₁₀-

0.88 Triplet 3H Terminal -CH₃

¹³C NMR (Predicted):
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Chemical Shift (δ) ppm Assignment

200.5 C=O (Ketone)

137.0 Aromatic C (quaternary)

133.0 Aromatic CH (para)

128.6 Aromatic CH (meta)

128.0 Aromatic CH (ortho)

38.5 -CH₂- adjacent to C=O

31.9 -(CH₂)n-

29.7 -(CH₂)n-

29.6 -(CH₂)n-

29.4 -(CH₂)n-

29.3 -(CH₂)n-

24.5 -CH₂- β to C=O

22.7 -CH₂-

14.1 Terminal -CH₃

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

3060 Medium Aromatic C-H Stretch

2920 Strong
Aliphatic C-H Stretch

(asymmetric)

2850 Strong
Aliphatic C-H Stretch

(symmetric)

1685 Strong
C=O Stretch (Aromatic

Ketone)

1598 Medium Aromatic C=C Stretch

1447 Medium Aromatic C=C Stretch

750, 690 Strong
Aromatic C-H Bend (out-of-

plane)

Mass Spectrometry (MS)
Myristophenone has an exact mass of 288.245316 g/mol .[1] The mass spectrum is

characterized by a molecular ion peak and distinct fragmentation patterns typical for aromatic

ketones.

m/z Relative Intensity (%) Assignment

288 Moderate [M]⁺ (Molecular Ion)

120 High [C₆H₅CO]⁺ (Benzoyl cation)

105 High [C₆H₅]⁺ (Phenyl cation)

77 High [C₆H₅]⁺ (Phenyl radical cation)

Experimental Protocols
The acquisition of spectroscopic data for Myristophenone follows standard analytical

procedures for organic compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of Myristophenone is dissolved

in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm). The ¹H and ¹³C NMR spectra are

recorded on a high-resolution NMR spectrometer. For ¹H NMR, a sufficient number of scans

are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, proton-decoupled spectra are

typically obtained to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy: The IR spectrum of Myristophenone can be obtained using a

Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a thin film can be prepared

by melting a small amount of the compound between two potassium bromide (KBr) plates.

Alternatively, the sample can be dissolved in a suitable solvent that does not interfere with the

spectral regions of interest, and the spectrum recorded in a solution cell. A background

spectrum is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS): Mass spectral data is typically acquired using a mass spectrometer

with an electron ionization (EI) source. A small amount of the sample is introduced into the

instrument, where it is vaporized and bombarded with a high-energy electron beam. This

causes ionization and fragmentation of the molecule. The resulting ions are separated based

on their mass-to-charge ratio (m/z) and detected. High-resolution mass spectrometry (HRMS)

can be used to determine the exact mass and elemental composition of the molecular ion and

its fragments.

Spectroscopic Analysis Workflow
The logical flow for the spectroscopic analysis and structure elucidation of Myristophenone is

outlined in the following diagram.
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Workflow for Spectroscopic Analysis of Myristophenone

Sample Preparation

Spectroscopic Techniques

Data Acquisition & Processing

Data Interpretation & Structure Elucidation

Synthesis/Purification of Myristophenone

Dissolution in appropriate solvent (e.g., CDCl3 for NMR)

IR Spectroscopy

IR Sample (neat)

Mass Spectrometry

MS Sample

NMR Spectroscopy
(¹H and ¹³C)

NMR Sample IR Sample (if solution)

Acquire FID
Process (FT, Phasing, Baseline Correction)

Acquire Interferogram
Process (FT, Background Subtraction)

Acquire Mass Spectrum
(Ionization, Fragmentation, Detection)

Analyze Chemical Shifts, Coupling Patterns, and Integration Identify Functional Groups (C=O, C-H aromatic/aliphatic) Determine Molecular Weight and Fragmentation Pattern

Combine all data to confirm the structure of Myristophenone

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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